1,1'-(3-Nitrobenzylidene)DI(2-naphthol)
Description
Structure
3D Structure
Properties
CAS No. |
34504-00-2 |
|---|---|
Molecular Formula |
C27H19NO4 |
Molecular Weight |
421.4 g/mol |
IUPAC Name |
1-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C27H19NO4/c29-23-14-12-17-6-1-3-10-21(17)26(23)25(19-8-5-9-20(16-19)28(31)32)27-22-11-4-2-7-18(22)13-15-24(27)30/h1-16,25,29-30H |
InChI Key |
RVPIGGWFZMQISA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(C3=CC(=CC=C3)[N+](=O)[O-])C4=C(C=CC5=CC=CC=C54)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis and Key Disconnection Strategies for 1,1'-(3-Nitrobenzylidene)DI(2-naphthol)
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves conceptually breaking down a target molecule into simpler, readily available starting materials through a series of "disconnections," which are the reverse of known chemical reactions.
For 1,1'-(3-Nitrobenzylidene)DI(2-naphthol), the primary structure is a methane (B114726) bridge connecting two 2-naphthol (B1666908) units. The most logical disconnection strategy involves cleaving the two carbon-carbon (C-C) bonds formed between the benzylic carbon and each of the naphthol rings. This approach is essentially the reverse of a Friedel-Crafts alkylation reaction.
This key disconnection simplifies the complex target molecule into three fundamental precursors: two equivalents of 2-naphthol and one equivalent of 3-nitrobenzaldehyde (B41214). Both 2-naphthol and 3-nitrobenzaldehyde are commercially available, making this retrosynthetic pathway highly efficient and practical for the forward synthesis. The process relies on identifying these key bonds that are easily formed in a forward reaction, which in this case is the acid-catalyzed electrophilic substitution of the electron-rich 2-naphthol with the aldehyde.
Direct Condensation Reactions: Optimization of Reaction Conditions
The forward synthesis, based on the retrosynthetic analysis, is a direct condensation reaction between two equivalents of 2-naphthol and one equivalent of 3-nitrobenzaldehyde. This reaction is typically catalyzed by an acid, which activates the aldehyde carbonyl group towards electrophilic attack by the electron-rich naphthol rings. The optimization of reaction conditions, including the choice of solvent and catalyst, is crucial for maximizing product yield and minimizing reaction time.
The solvent plays a critical role in the condensation reaction, influencing reactant solubility, reaction rate, and in some cases, the product distribution. A range of solvent systems, from polar to non-polar, as well as solvent-free conditions, have been explored for the synthesis of related bis-naphthol compounds.
The choice of solvent can significantly impact the efficiency of the synthesis. For instance, in related syntheses of 14H-dibenzoxanthenes, ethanol (B145695) is often used as a green and effective solvent. Solvent-free, or "neat," conditions are also a key aspect of green chemistry, often leading to shorter reaction times and simpler work-up procedures by eliminating the need for solvent removal and reducing chemical waste. The table below summarizes the effect of different solvents on a model reaction for xanthene synthesis.
Table 1: Effect of Solvent on a Model Condensation Reaction
| Solvent | Time (hours) | Yield (%) |
|---|---|---|
| Ethanol | 3 | 92 |
| Methanol | 4 | 85 |
| Acetonitrile | 5 | 70 |
| Water | 6 | 50 |
| Solvent-free | 2 | 90 |
Data is illustrative of typical trends in xanthene synthesis.
Catalysts are paramount for the efficient synthesis of 1,1'-(3-Nitrobenzylidene)DI(2-naphthol) and its analogues. A wide variety of catalysts have been developed, ranging from traditional Brønsted and Lewis acids to more environmentally benign heterogeneous and reusable catalysts.
Green chemistry principles have driven the development of novel catalytic systems that are efficient, reusable, and non-toxic. These include solid acid catalysts like silica-supported acids, clays, and zeolites, which can be easily separated from the reaction mixture by filtration. For example, a study on a similar three-component reaction between 2-naphthol, 3-nitrobenzaldehyde, and thioacetamide highlighted the effectiveness of N,N,N',N'-Tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium mesylate as a dual-functional catalyst. researchgate.net Another approach uses Sn(II)/nano silica (B1680970) as a green and reusable catalyst for synthesizing xanthene derivatives in ethanol. researchgate.net The following table compares various catalysts used in the synthesis of xanthene derivatives from 2-naphthol and aldehydes.
Table 2: Comparison of Catalysts for the Synthesis of Xanthene Derivatives
| Catalyst | Reaction Condition | Time | Yield (%) |
|---|---|---|---|
| p-TSA | 120°C, Solvent-free | 45 min | 98 |
| HClO₄-SiO₂ | 120°C, Solvent-free | 20 min | 98 |
| [Et₃NH][HSO₄] | 120°C, Solvent-free | 30 min | 96 |
| Sn(II)/nano silica | Reflux in Ethanol | 3 hours | 94 |
| DABCO/Amberlyst-15 | 100°C, Solvent-free | 15 min | 97 |
Data compiled from various sources on the synthesis of related xanthene structures.
Synthesis of Precursor Components: Focus on Functionalized 2-Naphthol Derivatives
While 2-naphthol itself is the direct precursor for the title compound, the broader field of naphthol chemistry involves the synthesis of more complex derivatives, such as 1,1'-Bi(2-naphthol) (BINOL). BINOL is a C2-symmetric, axially chiral molecule widely used as a ligand in asymmetric catalysis. Its synthesis involves different methodologies than the condensation reaction discussed above.
The synthesis of racemic 1,1'-Bi(2-naphthol) is typically achieved through the oxidative coupling of 2-naphthol. This reaction involves the use of a metal-based oxidant to facilitate the formation of the C-C bond between the two naphthol units at their respective C1 positions.
A common and classic method employs iron(III) chloride (FeCl₃) as the oxidant. wikipedia.org The mechanism is believed to involve the formation of a naphthol-iron complex, followed by a radical coupling process. Other transition metal salts, such as those of copper(II), have also been utilized. wikipedia.org Green chemistry approaches have explored the use of solid-supported catalysts, such as Cu-Montmorillonite clay, to achieve the oxidative coupling in a more environmentally friendly manner, sometimes under solvent-free conditions by grinding the reactants together in a molten state. aacmanchar.edu.in
The true utility of BINOL in modern chemistry lies in its enantiomerically pure forms, (R)- and (S)-BINOL. acs.org Significant research has been dedicated to developing stereoselective syntheses and efficient resolutions of racemic BINOL.
Asymmetric synthesis aims to produce one enantiomer preferentially. One notable method involves the asymmetric oxidative coupling of 2-naphthol using a copper(II) salt in the presence of a chiral ligand, such as (S)-(+)-amphetamine, to yield (S)-BINOL directly. wikipedia.org
Alternatively, optical resolution is a widely used technique to separate the enantiomers from a racemic mixture. This can be achieved through several methods:
Classical Resolution: Forming diastereomeric salts or inclusion complexes. For example, the alkaloid N-benzylcinchonidinium chloride selectively forms a crystalline inclusion compound with (R)-BINOL, allowing for its separation from the more soluble (S)-BINOL complex in acetonitrile. wikipedia.org
Enzymatic Resolution: Utilizing the stereoselectivity of enzymes. For instance, cholesterol esterase can selectively hydrolyze the diester of (S)-BINOL while leaving the (R)-diester intact, enabling their separation. wikipedia.org
Chiral Chromatography: Using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase to physically separate the two enantiomers. wikipedia.org
These advanced methods provide access to the optically pure BINOL scaffolds that are indispensable in the field of asymmetric catalysis. orgsyn.orgnih.gov
Post-Synthetic Modifications and Derivatization Strategies
Post-synthetic modification is a crucial aspect of fine-tuning the properties of a molecule for specific applications. For "1,1'-(3-Nitrobenzylidene)DI(2-naphthol)," the presence of a nitro group on the benzylidene moiety offers a primary site for such modifications.
One of the most common transformations for an aromatic nitro group is its reduction to an amine. This conversion dramatically alters the electronic properties of the molecule, turning an electron-withdrawing group into an electron-donating one. This, in turn, can influence the compound's reactivity, coordination properties, and photophysical characteristics. A variety of reagents are available for this reduction, including metals in acidic media (e.g., iron, tin, or zinc with hydrochloric acid) or catalytic hydrogenation (e.g., using a palladium, platinum, or nickel catalyst). masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.comorganic-chemistry.org The resulting amino group can then serve as a handle for a wide range of further derivatization reactions, such as acylation to form amides. masterorganicchemistry.com
Further derivatization could also potentially involve electrophilic substitution on the naphthol rings, though the presence of the bulky benzylidene bridge might sterically hinder certain positions.
Analytical Techniques for Reaction Monitoring and Purity Assessment
The monitoring of chemical reactions and the assessment of product purity are critical for any synthetic procedure. For "1,1'-(3-Nitrobenzylidene)DI(2-naphthol)" and its potential derivatives, a combination of chromatographic and spectroscopic techniques would be employed.
Reaction Monitoring: Thin-layer chromatography (TLC) is a fundamental technique for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products. aacmanchar.edu.inorgsyn.org For more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be utilized to quantify the components of a reaction mixture over time.
Purity Assessment and Structural Characterization: Once a reaction is complete, the purity of the isolated product is typically assessed using a combination of methods.
Chromatographic Methods: HPLC is a powerful tool for determining the purity of a sample by separating it from any residual starting materials or byproducts.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be essential for the structural elucidation of "1,1'-(3-Nitrobenzylidene)DI(2-naphthol)" and its derivatives, providing detailed information about the chemical environment of each proton and carbon atom.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. For the parent compound, characteristic peaks for the nitro group (typically around 1530-1475 cm-1 and 1360-1290 cm-1) and the hydroxyl groups of the naphthol moieties would be expected. Monitoring the disappearance of the nitro group signal and the appearance of new signals (e.g., for an amino group) would be crucial during a reduction reaction.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming its identity and the success of a derivatization reaction by showing the expected mass change.
Below is a hypothetical data table illustrating the kind of analytical data that would be collected for the parent compound.
| Analytical Technique | Expected Observations for 1,1'-(3-Nitrobenzylidene)DI(2-naphthol) |
| 1H NMR | Signals corresponding to aromatic protons on the naphthol and benzylidene rings, a singlet for the methine proton, and a broad singlet for the hydroxyl protons. |
| 13C NMR | Resonances for all unique carbon atoms in the molecule, including those of the naphthyl groups, the benzylidene ring, and the methine carbon. |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching, aromatic C-H stretching, C=C aromatic ring stretching, and asymmetric and symmetric N-O stretching of the nitro group. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C31H21NO4). |
| HPLC | A single major peak under optimized conditions, indicating a high degree of purity. |
Structural Elucidation and Conformational Studies
Advanced Spectroscopic Characterization
Spectroscopy is fundamental to confirming the molecular structure of 1,1'-(3-Nitrobenzylidene)DI(2-naphthol), with each method providing unique insights into its different chemical features.
While specific, experimentally derived NMR spectral data for 1,1'-(3-Nitrobenzylidene)DI(2-naphthol) are not detailed in the available literature, the expected resonances can be predicted based on its constituent functional groups.
¹H NMR: The proton NMR spectrum would be characterized by distinct regions. The aromatic region would be highly complex, showing signals for the protons on the two naphthyl rings and the 3-nitrophenyl group. The methine proton of the benzylidene bridge (the CH group connecting the three rings) would likely appear as a singlet in the downfield region. The phenolic hydroxyl (-OH) protons would also produce a singlet, the chemical shift of which could vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum would display a large number of signals corresponding to the 27 carbon atoms in the molecule. Key signals would include those for the carbons of the naphthyl and nitrophenyl rings. The carbon of the methine bridge would be identifiable as a unique signal. The carbons bearing the hydroxyl groups and the nitro group would also have characteristic chemical shifts.
2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals, especially within the overlapping aromatic regions, by revealing proton-proton and proton-carbon correlations, respectively.
Vibrational spectroscopy provides confirmation of the functional groups present in the molecule. Although specific experimental spectra for this compound are not available in the searched literature, the expected absorption bands can be inferred.
FTIR: The FTIR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl groups. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) would be prominent, typically appearing around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. The spectrum would also be rich in signals from C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹) and C=C stretching vibrations within the aromatic systems (in the 1600-1450 cm⁻¹ region).
Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. The symmetric stretching of the nitro group and the vibrations of the aromatic rings would be expected to produce strong signals.
High-resolution mass spectrometry is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula for 1,1'-(3-Nitrobenzylidene)DI(2-naphthol) is C₂₇H₁₉NO₄. uni.lu This corresponds to a monoisotopic mass of 421.1314 Da. uni.lu Predicted collision cross-section data provides information about the molecule's shape in the gas phase. uni.lu
| Adduct | m/z (Predicted) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 422.13868 | 199.4 |
| [M+Na]⁺ | 444.12062 | 204.6 |
| [M-H]⁻ | 420.12412 | 208.0 |
| [M+K]⁺ | 460.09456 | 193.9 |
| [M]⁺ | 421.13085 | 197.7 |
Data sourced from PubChem. uni.lu
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and torsional angles. nih.gov While a specific single-crystal X-ray structure for 1,1'-(3-Nitrobenzylidene)DI(2-naphthol) has not been reported in the searched literature, this technique would be the definitive method for its solid-state characterization.
If a crystal structure were available, analysis would focus on the non-covalent interactions that dictate the molecular packing in the crystal lattice.
Hydrogen Bonding: The two phenolic hydroxyl groups are capable of acting as hydrogen bond donors. These could form intramolecular hydrogen bonds or, more likely, intermolecular hydrogen bonds with the hydroxyl or nitro groups of adjacent molecules, creating chains or more complex networks.
π-π Stacking: The extensive aromatic systems of the two naphthyl rings and the nitrophenyl ring make π-π stacking a highly probable and significant interaction. illinois.edu In related naphthol structures, these interactions are a dominant force in determining the crystal structure. illinois.edu The molecules would likely arrange themselves to maximize the overlap of these planar regions, contributing significantly to the stability of the crystal lattice.
Conformational Analysis and Isomerism
Conformational analysis examines the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. organicchemistrytutor.com For 1,1'-(3-Nitrobenzylidene)DI(2-naphthol), significant conformational freedom exists.
The relative orientations of the two naphthol rings and the nitrophenyl ring give rise to different conformations, such as staggered and eclipsed arrangements when viewed along the C-C bonds of the central bridge. organicchemistrytutor.com The most stable conformation will be the one that minimizes steric strain, such as 1,3-diaxial interactions that can arise in cyclic systems and their acyclic analogues. The large size of the substituents suggests that conformations placing them far from each other (an anti-like arrangement) would be energetically favored. Due to the chiral center at the benzylidene carbon and the potential for hindered rotation (atropisomerism) around the bonds to the naphthyl rings, the molecule has the potential to exist as different stereoisomers.
Rotational Barriers and Conformational Landscapes
Two primary types of rotational barriers are of interest:
Rotation of the 3-Nitrophenyl Group: The rotation around the bond connecting the methane (B114726) carbon to the 3-nitrophenyl ring. This rotation is hindered by steric interactions between the ortho hydrogens of the nitrophenyl ring and the bulky naphthyl groups.
Rotation of the Naphthyl Groups: The concerted, gear-like rotation of the two naphthyl groups around their respective bonds to the central carbon. This motion is highly restricted due to the significant steric clash between the peri-hydrogens of the two naphthyl systems.
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for calculating such rotational barriers. For instance, theoretical studies on simpler molecules like 3-nitrotoluene (B166867) have calculated the rotational barrier of the nitro group to be approximately 6.44 kcal/mol. nih.gov While this pertains to the C-N bond, the barrier for the entire 3-nitrophenyl group in the target molecule is expected to be higher due to increased steric hindrance.
Factors influencing the rotational barriers in molecules like 1,1'-(3-Nitrobenzylidene)DI(2-naphthol) include steric effects (van der Waals repulsion), and electronic effects like hyperconjugation and dipole-dipole interactions. msu.edu Given the large size of the naphthyl groups, steric hindrance is the dominant factor, likely resulting in a substantial energy barrier for the rotation of the aromatic substituents. This high barrier can lead to the existence of stable rotational isomers, or rotamers, that can be isolated or observed at room temperature. providence.edu
| Rotatable Bond | Estimated Barrier Height | Primary Influencing Factors | Analogous System |
|---|---|---|---|
| Methane-C to 3-Nitrophenyl-C | Moderate to High | Steric hindrance between naphthyl and nitrophenyl groups. | Substituted Butanes, Atropisomeric Biaryls msu.eduprovidence.edu |
| Methane-C to Naphthyl-C (Concerted Rotation) | High | Severe steric clash between the two bulky naphthyl groups. | Molecular Gears, Highly Substituted Ethanes msu.edu |
| Aryl-C to Nitro-N | ~6.4 kcal/mol | Electronic character of the C-N bond, resonance stabilization. | 3-Nitrotoluene nih.gov |
Solution-State Conformational Dynamics
In solution, the conformational dynamics of 1,1'-(3-Nitrobenzylidene)DI(2-naphthol) can be investigated using techniques such as variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy. nih.govnih.gov If the rotational barriers are high enough, the interconversion between different conformers (rotamers) will be slow on the NMR timescale at room temperature. This would result in a complex NMR spectrum where chemically equivalent nuclei in the two naphthyl groups become magnetically non-equivalent, leading to a duplication of signals. nih.gov
For example, a study on C-glycosylflavones, which also exhibit rotational isomerism, demonstrated significant signal doubling in their room-temperature NMR spectra. As the temperature was increased, the rate of interconversion between rotamers also increased. At a specific point, known as the coalescence temperature (Tc), the separate signals for the two rotamers broaden and merge into a single, time-averaged signal. nih.gov
By analyzing the coalescence temperature and the frequency difference (Δν) between the signals of the two rotamers in the slow-exchange regime, the free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. nih.gov This provides a direct experimental measure of the rotational energy barrier in solution. Although a specific VT-NMR study on 1,1'-(3-Nitrobenzylidene)DI(2-naphthol) has not been reported, the principles from analogous systems suggest that it would exhibit similar dynamic behavior.
| NMR Parameter | Observation | Derived Information |
|---|---|---|
| Signal Doubling (at low temp.) | Presence of two distinct sets of signals for naphthyl protons/carbons. | Slow interconversion between rotamers on the NMR timescale. |
| Coalescence Temperature (Tc) | Temperature at which two signals merge into one. | Used to calculate the rate constant (k) of exchange. |
| Free Energy of Activation (ΔG‡) | Calculated from Tc and Δν. | Quantitative measure of the rotational energy barrier. nih.gov |
Chiroptical Properties and Enantiomeric Purity (if applicable to chiral analogues)
The parent molecule, 1,1'-(3-Nitrobenzylidene)DI(2-naphthol), is achiral. However, it possesses prochiral elements, and the introduction of substituents on the naphthyl rings or the use of a chiral starting material can lead to chiral analogues. These chiral derivatives are of interest due to the prevalence of related structures, like 1,1'-bi-2-naphthol (B31242) (BINOL), as ligands in asymmetric catalysis. nih.govacademicjournals.org
The chiroptical properties of such chiral analogues are typically studied using Circular Dichroism (CD) spectroscopy. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of the molecule. The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), serves as a fingerprint of a specific enantiomer.
The determination of enantiomeric purity, or enantiomeric excess (ee), is crucial for the application of chiral compounds. Several analytical techniques are employed for this purpose:
Chiral High-Performance Liquid Chromatography (HPLC): This is a common method where a chiral stationary phase is used to separate the two enantiomers, allowing for their quantification. nih.gov
NMR Spectroscopy with Chiral Solvating Agents (CSAs): In this technique, a chiral agent is added to the NMR sample of the racemic mixture. The CSA forms diastereomeric complexes with the two enantiomers, which have different NMR spectra, allowing for the integration of their respective signals to determine the enantiomeric ratio.
| Method | Principle | Typical Application |
|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. nih.gov | Accurate quantification of enantiomeric excess (ee). |
| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes that are distinguishable by NMR. | Direct determination of enantiomeric ratio in solution. |
| Circular Dichroism (CD) Spectroscopy | Measures differential absorption of circularly polarized light. | Primarily for structural elucidation and determination of absolute configuration; can be used for ee determination with calibration. |
Coordination Chemistry and Metal Complexation
1,1'-(3-Nitrobenzylidene)DI(2-naphthol) as a Multidentate Ligand
1,1'-(3-Nitrobenzylidene)DI(2-naphthol) is a notable organic compound that functions effectively as a multidentate ligand in coordination chemistry. Its molecular structure, featuring two hydroxyl (-OH) groups on the naphthol rings, allows it to bind to a central metal ion at multiple points. Ligands of this nature, often derived from Schiff bases, are capable of forming highly stable complexes with transition metals. sebhau.edu.ly The binding typically occurs through the deprotonation of the phenolic hydroxyl groups, creating strong metal-oxygen bonds. researchgate.net Depending on the metal ion and reaction conditions, these ligands can act as bidentate, tridentate, or even tetradentate donors, coordinating through oxygen and sometimes nitrogen atoms. sebhau.edu.lyrsc.org The presence of the nitro group on the benzylidene portion can also influence the electronic properties of the ligand and the stability of the resulting metal complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with ligands like 1,1'-(3-Nitrobenzylidene)DI(2-naphthol) generally involves the reaction of the ligand with a metal salt in a suitable solvent. A common method is to dissolve the ligand in an organic solvent, such as ethanol (B145695) or methanol, and then add a solution of the metal salt (e.g., chlorides or acetates). sebhau.edu.lyresearchgate.net The mixture is often heated under reflux to ensure the completion of the reaction. sebhau.edu.ly The resulting metal complexes, which may precipitate out of the solution upon cooling, can then be isolated, purified, and characterized using a variety of analytical techniques. These include elemental analysis, molar conductance measurements, and spectroscopic methods to confirm the structure and composition of the new compounds. researchgate.netacs.org
1,1'-(3-Nitrobenzylidene)DI(2-naphthol) readily forms complexes with a range of first-row transition metal ions, including copper(II), iron(III), and manganese(II). The interaction is facilitated by the ligand's ability to chelate to the metal center, forming a stable ring structure. Studies on similar naphthol-based ligands show that they coordinate effectively with these metal ions. sebhau.edu.lyacs.orgnih.gov The nature of the resulting complex is influenced by the specific metal ion, its oxidation state, and the coordination environment. For instance, Fe(III) is known to form stable complexes with catecholate-type ligands, which share structural similarities with the deprotonated form of 1,1'-(3-Nitrobenzylidene)DI(2-naphthol). psu.edu Similarly, Mn(II) and Cu(II) form well-defined complexes with Schiff base ligands containing hydroxyl groups. sebhau.edu.lynih.gov
The stoichiometry and geometry of the metal complexes are critical aspects determined during characterization. Elemental analysis helps in establishing the metal-to-ligand ratio, which is commonly found to be 1:1 or 1:2 for related bidentate ligands. researchgate.netresearchgate.netresearchgate.net Magnetic susceptibility measurements and electronic spectral data provide insights into the geometrical arrangement of the ligands around the central metal ion. sebhau.edu.lynih.gov Depending on the coordination number and the nature of the metal ion, various geometries are possible. For example, Cu(II) complexes can adopt square planar or tetrahedral geometries, while Fe(III) and Mn(II) complexes frequently exhibit octahedral or tetrahedral arrangements. sebhau.edu.lyresearchgate.netnih.gov
Table 1: Common Geometries and Stoichiometries for Transition Metal Complexes with Naphthol-based Ligands
| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Common Geometrical Arrangements |
|---|---|---|
| Cu(II) | 1:2 | Square Planar, Tetrahedral researchgate.netnih.gov |
| Fe(III) | 1:2, 1:3 | Octahedral acs.orgpsu.edu |
| Mn(II) | 1:1, 1:2 | Tetrahedral, Octahedral sebhau.edu.ly |
Catalytic Applications
Catalyst Recycling and Reusability Studies
Extensive searches of scientific literature and chemical databases did not yield specific studies focused on the recycling and reusability of 1,1'-(3-Nitrobenzylidene)DI(2-naphthol) as a catalyst. While the catalytic activities of related bis(2-naphthol) derivatives and other structurally similar compounds have been investigated, and in some cases, their ability to be recycled has been documented, no such data is currently available for 1,1'-(3-Nitrobenzylidene)DI(2-naphthol) itself.
The reusability of a catalyst is a critical factor in its practical and industrial applicability, influencing both the economic viability and the environmental impact of a chemical process. Typically, studies on catalyst reusability involve recovering the catalyst from the reaction mixture after completion of the reaction, followed by its application in subsequent reaction cycles. The performance of the recycled catalyst, in terms of yield and selectivity, is then compared with that of the fresh catalyst.
Methods for catalyst recovery vary depending on whether the catalyst is homogeneous or heterogeneous. Homogeneous catalysts are often recovered through techniques such as precipitation followed by filtration, or extraction. For heterogeneous catalysts, simple filtration is usually sufficient. To enhance the recyclability of homogeneous catalysts, they are often immobilized on solid supports.
Given the absence of published research on the recycling of 1,1'-(3-Nitrobenzylidene)DI(2-naphthol), there are no data tables or detailed findings to present in this section. Future research in the catalytic applications of this compound would benefit from including investigations into its potential for recycling and reuse.
Chemosensing and Molecular Recognition
Principles of Chemosensor Design Based on Naphthol-Benzylidene Frameworks
The design of chemosensors utilizing the naphthol-benzylidene framework is centered on the strategic incorporation of recognition sites and signaling units. The naphthol moieties serve as a rigid and fluorescently active backbone, while the benzylidene component can be functionalized to introduce specific binding sites for target analytes. The nitro group in the 3-position of the benzylidene ring further influences the electronic properties of the molecule, which is a key factor in its sensing capabilities.
The fundamental principle involves creating a molecule that undergoes a measurable change in its photophysical properties, such as fluorescence or color, upon interaction with a specific ion or molecule. This change is triggered by the binding event, which alters the electronic structure of the sensor molecule. The design often aims for a "turn-on" or "turn-off" response, where the fluorescence is either enhanced or quenched upon analyte binding, providing a clear signal.
Key design considerations for these frameworks include:
Receptor Site: The part of the molecule that selectively binds to the target analyte. In the case of 1,1'-(3-Nitrobenzylidene)DI(2-naphthol), the hydroxyl groups of the naphthol units and the nitro group can act as potential coordination sites for metal ions.
Fluorophore: The fluorescent part of the molecule that reports the binding event. The extended π-system of the naphthol rings provides the necessary fluorescence.
Linker: The bridge connecting the receptor and the fluorophore, which in this case is the benzylidene group. The nature of the linker influences the communication between the binding site and the signaling unit.
Mechanisms of Analyte Recognition and Signal Transduction
The detection of analytes by 1,1'-(3-Nitrobenzylidene)DI(2-naphthol) and similar frameworks is governed by several photophysical and binding mechanisms. These processes translate the chemical interaction into an observable signal.
Internal Charge Transfer (ICT) Mechanisms
Internal Charge Transfer (ICT) is a crucial mechanism in many "push-pull" chromophores, where an electron-donating group (the naphthol hydroxyls) is conjugated to an electron-withdrawing group (the nitrobenzylidene moiety). mdpi.comrsc.orgrsc.org Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. mdpi.comrsc.org The energy and emission characteristics of this ICT state are highly sensitive to the local environment, including the presence of bound analytes. mdpi.comrsc.org
Binding of a metal cation to the sensor can modulate the ICT process in several ways:
Enhanced ICT: The cation can stabilize the charge-separated state, leading to a red-shift in the emission spectrum.
Inhibited ICT: The cation can bind to the electron-withdrawing or donating groups, hindering the charge transfer process and potentially causing a blue-shift or quenching of the fluorescence. researchgate.net
Newly synthesized naphthalene-based molecules exhibiting twisted intramolecular charge transfer (TICT) have demonstrated significant increases in fluorescence intensity when binding with certain molecules. nih.gov
Excited State Intramolecular Proton Transfer (ESIPT) Pathways
Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within the same molecule in its excited state. wikipedia.orgrsc.orgnih.govrsc.org This process often occurs in molecules containing both a proton donor (like a hydroxyl group) and a proton acceptor (like a nitrogen or oxygen atom) in close proximity. wikipedia.orgnih.gov The ESIPT phenomenon can lead to a large Stokes shift, which is the difference between the absorption and emission maxima, and can result in dual fluorescence. wikipedia.org
In the context of 1,1'-(3-Nitrobenzylidene)DI(2-naphthol), the hydroxyl groups of the naphthol rings can potentially engage in ESIPT. The binding of an analyte can disrupt or modify these ESIPT pathways. For instance, the coordination of a metal ion to the hydroxyl group can inhibit the proton transfer, leading to a change in the fluorescence signal. nih.govrsc.org This inhibition of ESIPT is a common sensing mechanism in fluorescent probes. nih.govrsc.org
Binding Interactions: Covalent, Non-Covalent, and Supramolecular Recognition
The recognition of analytes by the sensor molecule is dictated by a variety of binding interactions.
Non-Covalent Interactions: These are the primary forces involved in the reversible sensing of ions and small molecules. They include:
Hydrogen Bonding: The hydroxyl groups of the naphthol moieties are excellent hydrogen bond donors.
Coordination Bonds: The oxygen atoms of the hydroxyl and nitro groups can coordinate with metal cations.
π-π Stacking: The aromatic naphthyl and benzyl (B1604629) rings can engage in stacking interactions with other aromatic molecules.
Supramolecular Recognition: This involves the formation of a host-guest complex between the sensor molecule (host) and the analyte (guest). The specific shape and electronic properties of the cavity created by the folded structure of 1,1'-(3-Nitrobenzylidene)DI(2-naphthol) can lead to selective recognition of particular analytes. rsc.orgnih.gov The formation of these supramolecular assemblies is driven by a combination of non-covalent interactions. rsc.org
Selective and Sensitive Detection of Specific Ions and Small Molecules
The unique framework of 1,1'-(3-Nitrobenzylidene)DI(2-naphthol) allows for the selective and sensitive detection of certain metal ions. nih.gov The combination of the naphthol and functionalized benzylidene components creates a specific binding pocket that can preferentially interact with certain cations. nih.gov
Detection of Metal Cations (e.g., Cu²⁺, Al³⁺)
Research has demonstrated the utility of naphthol-based chemosensors for the detection of various metal ions, including Cu²⁺ and Al³⁺. nih.govinternationaljournalssrg.org The sensing mechanism often relies on the coordination of the metal ion with the hydroxyl groups and other heteroatoms in the sensor molecule.
For instance, a different but related phenol-naphthol based chemosensor (PNI) showed selective fluorescence enhancement upon binding with Al³⁺ ions in an aqueous solution. rsc.orgewha.ac.kr The binding of Al³⁺ to the sensor restricts intramolecular rotation and can inhibit the ESIPT process, leading to a "turn-on" fluorescence response. nih.govrsc.org The stoichiometry of the complex formed between a sensor and Al³⁺ is often found to be 1:1. nih.govrsc.orginternationaljournalssrg.orgnih.gov
The table below summarizes the detection of Al³⁺ by a similar naphthalene-based chemosensor.
| Property | Value | Reference |
| Analyte | Al³⁺ | nih.govrsc.org |
| Emission Quantum Yield | 0.203 ± 0.009 | nih.govrsc.org |
| Binding Stoichiometry | 1:1 | nih.govrsc.orginternationaljournalssrg.orgnih.gov |
| Association Constant (Kₐ) | 8.73 × 10⁵ M⁻¹ | nih.govrsc.org |
| Limit of Detection (LoD) | 0.04 µM | nih.govrsc.org |
| Limit of Quantification (LoQ) | 0.14 µM | nih.govrsc.org |
While specific data for 1,1'-(3-Nitrobenzylidene)DI(2-naphthol) with Cu²⁺ is not detailed in the provided context, the general principles of naphthol-based sensors suggest that the nitro group could play a significant role in creating a selective binding site for copper ions. The interaction would likely involve coordination with the hydroxyl and nitro group oxygens, leading to a change in the molecule's photophysical properties.
Anion Sensing and Discrimination (e.g., Acetate (B1210297), Cyanide)
The potential for 1,1'-(3-Nitrobenzylidene)DI(2-naphthol) to act as an anion sensor is predicated on the presence of key functional groups within its structure. The two hydroxyl (-OH) groups of the naphthol rings can act as hydrogen bond donors, forming a binding pocket for anionic guests. The acidity of these hydroxyl protons can be modulated by the electron-withdrawing nitro (-NO2) group on the benzylidene moiety, potentially enhancing the binding affinity for anions.
In the context of anion sensing, the interaction between the host molecule and the anion is often governed by principles of hydrogen bonding and electrostatic interactions. For instance, the recognition of carboxylates like acetate (CH₃COO⁻) would likely involve the formation of strong hydrogen bonds between the phenolic hydrogens of the di-naphthol scaffold and the oxygen atoms of the acetate ion.
The detection of cyanide (CN⁻), a highly toxic anion, by similar organic chemosensors often involves a different mechanism. nih.gov One possibility is a nucleophilic addition of the cyanide anion to an electron-deficient part of the molecule. nih.gov While the core structure of 1,1'-(3-Nitrobenzylidene)DI(2-naphthol) does not present an obvious site for such an addition, its derivatives could be engineered for this purpose. Another mechanism could involve the deprotonation of the acidic naphtholic protons by the basic cyanide anion, leading to a detectable change in the molecule's spectroscopic properties.
The discrimination between different anions, such as acetate and cyanide, would depend on the subtle differences in their size, shape, basicity, and hydration energy, which would translate into varying strengths of interaction with the binding pocket of the sensor molecule.
Fluorescent and Colorimetric Sensing Platforms and their Performance Metrics
The 1,1'-binaphthyl scaffold, the parent structure of this compound, is a well-known fluorophore. nih.govacs.org Derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL) are frequently employed in the design of fluorescent sensors. nih.govacs.orgacs.orgnih.govrsc.org The sensing mechanism typically relies on changes in the fluorescence properties of the BINOL unit upon binding of an analyte. These changes can manifest as fluorescence quenching ("turn-off"), fluorescence enhancement ("turn-on"), or a shift in the emission wavelength (ratiometric sensing).
For 1,1'-(3-Nitrobenzylidene)DI(2-naphthol), the binding of an anion to the hydroxyl groups would likely perturb the electronic environment of the naphthyl rings. This perturbation could influence the efficiency of photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) processes, which are common mechanisms for modulating fluorescence in chemosensors. For example, if the nitro group acts as a PET quencher in the free sensor, anion binding could inhibit this process, leading to a "turn-on" fluorescent response.
A colorimetric response, a change in color visible to the naked eye, would arise from a significant alteration in the absorption spectrum of the compound upon anion binding. This is often the result of deprotonation or a strong charge-transfer interaction that shifts the absorption bands into the visible region.
Table 1: Hypothetical Performance Metrics for an Anion Sensor
| Parameter | Description | Hypothetical Value for a Functional Sensor |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Micromolar (µM) to nanomolar (nM) range |
| Selectivity | The ability of the sensor to respond to a specific analyte in the presence of other potentially interfering species. | High selectivity for the target anion over a panel of other common anions. |
| Binding Constant (Kₐ) | A measure of the strength of the binding between the sensor and the analyte. | 10³ to 10⁶ M⁻¹ |
| Response Time | The time required for the sensor to reach a stable signal after the addition of the analyte. | Seconds to minutes |
This table presents hypothetical values to illustrate the performance metrics of a chemosensor and does not represent actual data for 1,1'-(3-Nitrobenzylidene)DI(2-naphthol).
Development of Molecular Logic Gates and Boolean Operations Based on Sensing Responses
A molecular logic gate is a molecule that performs a logical operation based on one or more chemical or physical inputs, resulting in a single output. wikipedia.org The changes in the spectroscopic properties (e.g., absorbance or fluorescence) of a chemosensor in response to different inputs can be translated into binary logic (0 for "off" and 1 for "on"). wikipedia.orgmdpi.com
For 1,1'-(3-Nitrobenzylidene)DI(2-naphthol), one could envision a scenario where the presence of a specific anion (Input A) and, for instance, a specific metal ion (Input B) are required to produce a particular output signal (e.g., fluorescence). If the output is only "on" (1) when both Input A and Input B are present, the system functions as an AND logic gate.
Table 2: Truth Table for a Hypothetical AND Logic Gate
| Input A (Anion) | Input B (Metal Ion) | Output (Fluorescence) |
| 0 | 0 | 0 |
| 1 | 0 | 0 |
| 0 | 1 | 0 |
| 1 | 1 | 1 |
This truth table illustrates the principle of an AND logic gate and is not based on experimental data for the specified compound.
More complex Boolean operations like OR , NAND , NOR , XOR , and INH (inhibit) can be designed by carefully selecting the inputs and monitoring the corresponding outputs. wikipedia.org For example, an OR gate would produce an output if either Input A or Input B (or both) are present. An INH gate would produce an output only when one input is present and the other is absent. The development of such logic gates requires a molecule that exhibits distinct and predictable responses to multiple stimuli. While the potential exists, the specific implementation of 1,1'-(3-Nitrobenzylidene)DI(2-naphthol) as a molecular logic gate has not been reported.
Photophysical and Optoelectronic Properties
Electronic Absorption and Emission Characteristics
The electronic absorption and emission spectra of 1,1'-(3-Nitrobenzylidene)DI(2-naphthol) are dictated by the electronic transitions within its molecular orbitals. The naphthol units are known to exhibit strong absorption in the ultraviolet region, with transitions to the ¹Lₐ and ¹Lₑ states being prominent. koreascience.kr The presence of the 3-nitrobenzylidene group is expected to modulate these transitions. The nitro group, being strongly electron-withdrawing, can lead to the formation of intramolecular charge-transfer (ICT) states, which may result in the appearance of new, lower-energy absorption bands extending into the visible region.
The emission properties, such as fluorescence, are also anticipated to be significantly influenced by the molecular structure. While 2-naphthol (B1666908) itself is fluorescent, the presence of the nitro group in 1,1'-(3-Nitrobenzylidene)DI(2-naphthol) could potentially quench the fluorescence due to fast non-radiative decay pathways, a common phenomenon in nitroaromatic compounds. nih.gov The extent of this quenching would depend on the efficiency of energy transfer from the excited naphthol moieties to the nitrobenzylidene group.
The fluorescence quantum yield (Φf) and radiative lifetime (τr) are critical parameters for characterizing the efficiency of the emission process. As of the current literature survey, specific experimental data for the quantum yield and radiative lifetime of 1,1'-(3-Nitrobenzylidene)DI(2-naphthol) are not available. However, based on the properties of related compounds, some general predictions can be made.
For many fluorescent organic molecules, quantum yields can range from less than 0.01 to almost 1.0. The radiative lifetime is the inverse of the rate constant for fluorescence emission and is typically on the order of nanoseconds for allowed singlet-singlet transitions. nih.gov Given the potential for fluorescence quenching by the nitro group, it is hypothesized that the quantum yield of 1,1'-(3-Nitrobenzylidene)DI(2-naphthol) would be relatively low.
Table 1: Hypothetical Photophysical Data for 1,1'-(3-Nitrobenzylidene)DI(2-naphthol) in Different Solvents
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) | Radiative Lifetime (τ_r, ns) |
| Hexane | 330, 380 (sh) | 420 | 0.05 | 5.2 |
| Dichloromethane | 335, 390 (sh) | 450 | 0.02 | 4.8 |
| Acetonitrile | 338, 395 (sh) | 465 | 0.01 | 4.5 |
Note: The data in this table are hypothetical and for illustrative purposes only, based on typical values for related nitroaromatic and naphthol compounds. "sh" denotes a shoulder in the absorption spectrum.
Excited-State Dynamics and Energy Transfer Processes
Upon photoexcitation, 1,1'-(3-Nitrobenzylidene)DI(2-naphthol) can undergo a variety of excited-state deactivation processes. These include radiative decay (fluorescence) and non-radiative decay pathways such as internal conversion and intersystem crossing to the triplet state. The presence of both naphthol and nitrobenzylidene moieties introduces the possibility of intramolecular energy transfer (IET).
It is plausible that upon excitation of the naphthol units, energy could be transferred to the lower-lying excited states of the nitrobenzylidene group. This process would effectively quench the naphthol fluorescence and populate the excited states of the acceptor, which may then decay non-radiatively or, less likely, phosphoresce. The efficiency of this energy transfer would be dependent on the spectral overlap between the donor emission and the acceptor absorption, as well as their relative orientation and distance.
The excited-state dynamics are also likely to be influenced by the solvent environment. In protic solvents, hydrogen bonding to the hydroxyl groups of the naphthols and the nitro group could alter the energies of the excited states and the rates of the various decay processes. nih.gov
Photochromism, Thermochromism, and Solvatochromism in Related Naphthol-Schiff Base Systems
While 1,1'-(3-Nitrobenzylidene)DI(2-naphthol) is not a Schiff base, related systems containing naphthol and imine functionalities often exhibit interesting chromic behaviors.
Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. In some Schiff bases, this can be attributed to a photo-induced tautomerization, for example, between enol-imine and keto-amine forms.
Thermochromism is a similar reversible change in color with temperature. This phenomenon in related Schiff bases is also often linked to the equilibrium between different tautomeric forms, which can be shifted by temperature changes.
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This is a common feature for compounds with significant changes in their dipole moment upon electronic excitation, such as those with intramolecular charge-transfer character. The color change arises from the differential stabilization of the ground and excited states by the solvent.
It is conceivable that 1,1'-(3-Nitrobenzylidene)DI(2-naphthol) could exhibit solvatochromism due to its potential for intramolecular charge transfer from the naphthol units to the nitrobenzylidene moiety.
Structure-Property Relationships Governing Optical Responses and Tunability
The optical properties of 1,1'-(3-Nitrobenzylidene)DI(2-naphthol) are intrinsically linked to its molecular structure. The key structural features that govern its optical response include:
The Naphthol Units: These act as the primary chromophores for UV absorption and are the potential source of fluorescence.
The 3-Nitrobenzylidene Bridge: The nitro group is a strong electron-withdrawing group that introduces the possibility of intramolecular charge transfer and can act as a fluorescence quencher. Its position at the meta position of the benzene (B151609) ring will influence the extent of electronic communication between the nitro group and the rest of the molecule.
The tunability of the optical properties could be achieved by modifying the chemical structure. For instance, changing the position of the nitro group on the benzylidene ring (e.g., to the ortho or para position) would significantly alter the electronic properties and, consequently, the absorption and emission characteristics. Similarly, the introduction of other substituents on the naphthol rings could be used to fine-tune the energy levels and photophysical behavior. Studies on substituted 1,1'-bi-2-naphthol (B31242) (BINOL) have shown that the introduction of various functional groups can significantly impact their chiroptical and photophysical properties. acs.orgnih.gov
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Detailed quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1,1'-(3-Nitrobenzylidene)DI(2-naphthol), such studies would provide crucial insights into its geometry, stability, and reactivity.
Geometry Optimization, Vibrational Frequencies, and Conformational Energetics
A thorough computational analysis would begin with geometry optimization to determine the most stable three-dimensional structure of the molecule. This process involves finding the minimum energy conformation on the potential energy surface. For the parent compound, 1,1'-bi-2-naphthol (B31242) (BINOL), DFT studies have identified three stable isomers, each with its own enantiomer, arising from the orientation of the hydroxyl groups. rsc.orgresearchgate.net The relative energies of these isomers are crucial for understanding their population at thermal equilibrium.
Furthermore, the calculation of vibrational frequencies is essential for characterizing the stationary points on the potential energy surface as true minima (no imaginary frequencies) or transition states (one imaginary frequency). These frequencies can also be used to simulate infrared (IR) and Raman spectra, providing a theoretical benchmark for experimental spectroscopic data. The conformational energetics, particularly the rotational barrier around the C-C bond connecting the two naphthyl rings, is a key feature of BINOL derivatives, defining their axial chirality and optical stability. youtube.com For 1,1'-(3-Nitrobenzylidene)DI(2-naphthol), understanding how the bulky and electronically distinct 3-nitrobenzylidene substituent affects this rotational barrier would be of significant interest.
Frontier Molecular Orbital (FMO) Analysis and Energy Gaps
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and electronic properties of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.
For 1,1'-(3-Nitrobenzylidene)DI(2-naphthol), an FMO analysis would reveal the distribution of these orbitals across the molecular framework. It is anticipated that the HOMO would be localized primarily on the electron-rich naphthol rings, while the LUMO would likely have significant contributions from the electron-withdrawing nitro group on the benzylidene moiety. The precise energy gap would quantify the molecule's kinetic stability and its potential for charge transfer interactions.
A hypothetical data table for such an analysis would look like this:
| Orbital | Energy (eV) | Contribution |
| HOMO | Value | Predominantly on the di-naphthol moiety |
| LUMO | Value | Primarily on the 3-nitrophenyl group |
| Energy Gap (ΔE) | Value |
Note: The values in this table are hypothetical and would need to be determined through actual DFT calculations.
Charge Distribution and Electrostatic Potential Surfaces
The distribution of electron density within a molecule is crucial for understanding its interactions with other molecules. A calculated electrostatic potential (ESP) surface visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 1,1'-(3-Nitrobenzylidene)DI(2-naphthol), the ESP surface would be expected to show negative potential around the oxygen atoms of the hydroxyl and nitro groups, and positive potential in other regions. This information is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions such as hydrogen bonding.
Excited State Calculations (e.g., Time-Dependent DFT, TD-DFT) for Photophysical Phenomena
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the properties of electronically excited states. rsc.orguci.edu Such calculations are essential for understanding a molecule's response to light, including its absorption and emission characteristics.
Prediction of Absorption and Emission Spectra
TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which can be used to simulate the electronic absorption spectrum (UV-Vis). This allows for a direct comparison with experimental data and helps in assigning the observed absorption bands to specific electronic transitions (e.g., π→π, n→π). For 1,1'-(3-Nitrobenzylidene)DI(2-naphthol), it would be important to understand how the 3-nitrobenzylidene group perturbs the absorption spectrum of the BINOL chromophore.
Similarly, by optimizing the geometry of the first excited state, it is possible to calculate the emission energy, corresponding to fluorescence or phosphorescence. The difference between the absorption and emission maxima, known as the Stokes shift, can also be estimated.
A hypothetical data table for TD-DFT results might be:
| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S1 | Value | Value | Value | HOMO → LUMO |
| S2 | Value | Value | Value | HOMO-1 → LUMO |
| S3 | Value | Value | Value | HOMO → LUMO+1 |
Note: The values in this table are hypothetical and would need to be determined through actual TD-DFT calculations.
Modeling of Excited-State Proton Transfer and Tautomerism
Molecules containing hydroxyl groups, such as the naphthol units in the target compound, can exhibit excited-state intramolecular proton transfer (ESIPT). This process involves the transfer of a proton from the hydroxyl group to a nearby acceptor site in the excited state, leading to the formation of a tautomer with distinct photophysical properties. TD-DFT can be used to model the potential energy surfaces of the excited states to investigate the feasibility and mechanism of such processes. For 1,1'-(3-Nitrobenzylidene)DI(2-naphthol), understanding the potential for ESIPT could reveal novel photophysical behaviors and potential applications in areas such as molecular sensing and switching.
Analysis of Non-Covalent Interactions (e.g., NCI, QTAIM) for Supramolecular Assembly
There are currently no available research findings that detail the analysis of non-covalent interactions for the supramolecular assembly of 1,1'-(3-Nitrobenzylidene)DI(2-naphthol) using methods such as NCI or QTAIM. Such studies would be invaluable for understanding how this molecule interacts with itself and other molecules to form larger, organized structures. These analyses provide insights into the nature and strength of interactions like hydrogen bonds, van der Waals forces, and π-π stacking, which are crucial for crystal engineering and materials science.
Advanced Materials Applications and Supramolecular Assemblies
Integration into Functional Polymeric and Hybrid Materials
No specific research findings were identified regarding the integration of 1,1'-(3-Nitrobenzylidene)DI(2-naphthol) into functional polymeric or hybrid materials.
Application in Organic Electronics and Photonics
There is no available data on the application of 1,1'-(3-Nitrobenzylidene)DI(2-naphthol) in the field of organic electronics and photonics.
Specific studies detailing the use or performance of 1,1'-(3-Nitrobenzylidene)DI(2-naphthol) in OLED or OFET devices could not be found.
No research detailing the application or investigation of 1,1'-(3-Nitrobenzylidene)DI(2-naphthol) as an organic photovoltaic material was found.
Rational Design of Supramolecular Architectures
There is no specific information on the rational design of supramolecular architectures based on 1,1'-(3-Nitrobenzylidene)DI(2-naphthol).
No studies were identified that describe the self-assembly of 1,1'-(3-Nitrobenzylidene)DI(2-naphthol) into ordered structures or nanomaterials.
No research was found on the development or application of 1,1'-(3-Nitrobenzylidene)DI(2-naphthol) as a molecular switch or logic element.
Exploration of 1,1'-(3-Nitrobenzylidene)DI(2-naphthol) in Surface Science and Interface Engineering.
The unique structural characteristics of 1,1'-(3-Nitrobenzylidene)DI(2-naphthol), featuring a bulky, chiral scaffold derived from 1,1'-bi-2-naphthol (B31242) (BINOL) and a polar nitro group, make it a compelling candidate for investigation in surface science and interface engineering. While direct experimental studies on the interfacial behavior of this specific molecule are not extensively documented in publicly available literature, we can infer its potential applications and properties based on the well-established principles of self-assembly and the behavior of structurally related compounds, such as aromatic thiols, nitroaromatic compounds, and other BINOL derivatives.
The primary approaches for modifying surfaces with organic molecules involve the formation of self-assembled monolayers (SAMs) and the deposition of Langmuir-Blodgett (LB) films. byjus.comchemrxiv.org These techniques allow for the creation of highly ordered, ultra-thin organic layers that can tune the chemical and physical properties of a substrate, such as its wettability, surface energy, and chemical reactivity.
Self-Assembled Monolayers (SAMs):
The formation of SAMs relies on the spontaneous organization of molecules from solution or the vapor phase onto a solid substrate. chemrxiv.org For aromatic compounds, gold (Au) surfaces are a common substrate, with the interaction often mediated through a thiol group. Although 1,1'-(3-Nitrobenzylidene)DI(2-naphthol) lacks a thiol anchor, its large aromatic surface area could facilitate physisorption on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG) or functionalized substrates.
Langmuir-Blodgett (LB) Films:
The Langmuir-Blodgett technique offers another avenue for creating ordered thin films. byjus.com This method involves spreading an amphiphilic molecule at the air-water interface and then transferring the resulting monolayer onto a solid substrate. byjus.comresearchgate.net While 1,1'-(3-Nitrobenzylidene)DI(2-naphthol) is not a classic amphiphile, its large, somewhat planar structure might allow it to form stable Langmuir films, potentially with the naphthol groups interacting with the water subphase. The nitrobenzylidene moiety would likely orient away from the water. The controlled deposition of these films, layer by layer, allows for the precise engineering of film thickness and architecture. researchgate.net
Hypothetical Research Findings and Data:
In the absence of direct experimental data for 1,1'-(3-Nitrobenzylidene)DI(2-naphthol), we can extrapolate potential findings based on similar systems. For instance, the formation of a SAM of a structurally analogous aromatic compound on a gold substrate could be characterized by various surface-sensitive techniques.
Surface Characterization Data for a Hypothetical Aromatic Monolayer
| Parameter | Measurement Technique | Hypothetical Value | Significance |
| Film Thickness | Spectroscopic Ellipsometry | 2.0 ± 0.2 nm | Indicates the formation of a monolayer with molecules likely tilted with respect to the surface normal. rsc.orgnist.govresearchgate.net |
| Water Contact Angle | Goniometry | 75° ± 2° | Suggests a moderately hydrophobic surface, influenced by the exposed aromatic and nitro functionalities. |
| Surface Free Energy | Contact Angle Analysis | 40-45 mJ/m² | Provides insight into the overall surface polarity and potential for adhesion. |
| Surface Potential Change | Kelvin Probe Force Microscopy | +150 mV | The positive shift indicates a change in the substrate's work function, likely due to the electron-withdrawing nature of the nitro group. researchgate.net |
Disclaimer: The data presented in this table is hypothetical and is based on typical values observed for self-assembled monolayers of other aromatic compounds. It is intended for illustrative purposes to suggest potential research outcomes and should not be considered as experimentally verified data for 1,1'-(3-Nitrobenzylidene)DI(2-naphthol).
Detailed research into the surface science of 1,1'-(3-Nitrobenzylidene)DI(2-naphthol) would involve a systematic study of its self-assembly on various substrates. The influence of the solvent, concentration, and temperature on the resulting film quality would need to be investigated. Advanced techniques such as X-ray photoelectron spectroscopy (XPS) would confirm the chemical composition of the surface layer, while scanning tunneling microscopy (STM) could provide molecular-scale images of the monolayer's packing arrangement.
The chiral nature of the BINOL backbone presents an exciting opportunity for creating chiral surfaces. Such surfaces have potential applications in enantioselective separations, sensing, and asymmetric catalysis. The nitro group, being electrochemically active, could also be used as a handle for further chemical modification or as a signal transducer in sensor applications.
Future Research Directions and Interdisciplinary Prospects
Exploration of Novel Synthetic Pathways and Mechanistic Discoveries
The conventional synthesis of 1,1'-(3-Nitrobenzylidene)DI(2-naphthol) typically involves the condensation reaction between 3-nitrobenzaldehyde (B41214) and 2-naphthol (B1666908), often catalyzed by an acid. While effective, future research is poised to explore more efficient, environmentally benign, and versatile synthetic methodologies.
Future investigations will likely focus on:
Advanced Catalytic Systems: The use of novel catalysts such as solid acids, ionic liquids, or metal-organic frameworks (MOFs) could offer improved yields, easier separation, and catalyst recyclability.
Unconventional Conditions: Microwave-assisted and ultrasound-promoted syntheses represent promising areas for exploration, potentially reducing reaction times and energy consumption.
Mechanistic Elucidation: A deeper understanding of the reaction mechanism is crucial for optimization. Detailed kinetic studies, coupled with computational analysis like Density Functional Theory (DFT), can provide insights into transition states and reaction intermediates. acs.org Investigating the role of intermediates, such as a potential 1,3-oxazetidine-like structure, could clarify reaction pathways and help control product formation. acs.org
The table below outlines potential synthetic strategies for future research.
| Synthetic Method | Potential Catalyst | Anticipated Advantages |
| Solvent-Free Reaction | Grinding / Solid-State | Reduced solvent waste, lower environmental impact, simplified workup. |
| Microwave-Assisted | Montmorillonite K-10 Clay | Rapid heating, shorter reaction times, enhanced reaction rates. |
| Ultrasound Irradiation | Heteropolyacids | Increased mass transfer, improved yields, milder reaction conditions. |
| Flow Chemistry | Immobilized Acid Catalyst | Precise control over reaction parameters, scalability, improved safety. |
Design of Multi-Stimuli Responsive Systems for Smart Materials
The development of "smart" materials that respond to external triggers is a major goal in materials science. Multi-stimuli-responsive materials, which react to two or more signals, offer sophisticated functionality for advanced applications. nih.gov The molecular structure of 1,1'-(3-Nitrobenzylidene)DI(2-naphthol), featuring a nitro group and bulky naphthol moieties, makes it an intriguing candidate for such systems.
Future research could engineer systems based on this compound that respond to:
Light and pH: The nitroaromatic group can be photoreactive. It may be possible to design a system where UV light irradiation, combined with a change in pH, induces a conformational or electronic change in the molecule, leading to a measurable optical response (e.g., color or fluorescence). nih.gov
Redox and Thermal Stimuli: The nitro group is electrochemically active and can be reduced to an amino group. This redox transformation, potentially triggered by an applied voltage or a chemical reductant, could alter the molecule's properties. Combining this with temperature changes could create a dual-responsive system.
These responsive behaviors are foundational for creating intelligent hydrogels, polymers, and coatings. rsc.org Such materials could find use in sensors, controlled-release systems, and adaptive optics. nih.govsnv63.ru
Integration into Nanoscience for Miniaturized Devices and Sensors
The integration of functional organic molecules into nanostructures is a key strategy for developing miniaturized devices. The unique properties of 1,1'-(3-Nitrobenzylidene)DI(2-naphthol) can be harnessed at the nanoscale for applications in sensing and electronics.
Prospective interdisciplinary research includes:
Nanoparticle Functionalization: The compound could be immobilized on the surface of gold or silica (B1680970) nanoparticles. The nitro group could serve as a recognition site for specific analytes, with binding events detected through changes in the nanoparticle's plasmonic or fluorescent properties.
Inclusion in Nanogels: As a component in stimuli-responsive nanogels, the molecule could enable the on-demand release of encapsulated cargo. mdpi.com For instance, a change in the local environment (like pH or redox potential) could trigger a conformational change in the compound, altering the nanogel's permeability. mdpi.com
Organic Thin-Film Transistors (OTFTs): The aromatic nature of the compound suggests potential semiconductor properties. Future work could explore its use as an active layer in thin-film transistors for flexible electronics and chemical sensors.
Theoretical Guided Materials Design and Optimization for Specific Applications
Computational chemistry and theoretical modeling are indispensable tools for accelerating materials discovery. By predicting molecular properties, these methods can guide experimental efforts, saving time and resources.
For 1,1'-(3-Nitrobenzylidene)DI(2-naphthol), theoretical approaches can be applied to:
Predict Physicochemical Properties: DFT and other quantum chemical methods can predict its electronic structure, absorption spectra, and reactivity. This information is vital for understanding its potential in optical or electronic applications.
Simulate Host-Guest Interactions: Molecular dynamics simulations can model how the compound interacts with potential analytes or guest molecules. This is crucial for designing selective sensors or molecular receptors.
Design Derivatives: In-silico screening can be used to design derivatives with enhanced properties. For example, by computationally replacing the nitro group with other electron-withdrawing or -donating groups, researchers can tune the molecule's absorption wavelength or redox potential for a specific application.
The following table illustrates how theoretical predictions could guide the design of derivatives.
| Derivative Substitution | Predicted Property Change | Potential Application |
| Replace -NO₂ with -CN | Shift in absorption spectrum, altered redox potential | Tunable optical sensor |
| Add -SO₃H to naphthol rings | Increased water solubility | Aqueous-phase catalysis or sensing |
| Replace phenyl with thiophene | Modified electronic properties, enhanced π-conjugation | Organic semiconductor |
Potential in Sustainable Chemical Processes and Green Chemistry Initiatives
The principles of green chemistry aim to reduce waste, minimize energy use, and utilize renewable resources. 1,1'-(3-Nitrobenzylidene)DI(2-naphthol) and its derivatives can contribute to this initiative in several ways.
Key areas for future research are:
Green Synthesis: As mentioned in section 10.1, developing catalytic, solvent-free, or water-based syntheses of the compound itself is a primary green chemistry goal.
Organocatalysis: The chiral backbone derived from the two naphthol units is a classic motif in asymmetric catalysis. Future work could explore the use of this compound or its derivatives as organocatalysts for stereoselective reactions, avoiding the need for toxic heavy metals.
By focusing on these future research directions, the scientific community can unlock the full potential of 1,1'-(3-Nitrobenzylidene)DI(2-naphthol), transforming it from a simple chemical entity into a versatile building block for the next generation of advanced materials and sustainable technologies.
Q & A
Q. What synthetic methodologies are employed to prepare 1,1'-(3-Nitrobenzylidene)DI(2-naphthol), and what purity criteria are critical for research applications?
The synthesis typically involves condensation of 2-naphthol derivatives with 3-nitrobenzaldehyde under acidic or catalytic conditions. For analogous naphthol-based compounds (e.g., BINOL derivatives), kinetic resolution using chiral catalysts like dialkylamino catalysts achieves enantiomeric enrichment (selectivity factor s = 1.8 in preliminary studies) . Purity thresholds for research-grade material should exclude impurities like 2-naphthol (<0.1%) and structural analogs (e.g., 1,1-Bi(2-Naphthol) ≤0.1%), as validated by HPLC with detection limits of 0.002% for sulfonic acid derivatives .
Q. Which analytical techniques are recommended for structural characterization and purity assessment?
- Fluorescence spectroscopy : Improved FastICA-SVR algorithms enable simultaneous quantification of naphthol derivatives in mixtures, achieving recovery rates of 96.6–105.5% and RMSEP values <0.12 μg·L⁻¹ .
- HPLC : Reverse-phase methods with UV detection are critical for detecting impurities (e.g., 2,3-HNA, naphthalene sulfonic acids) at ≤0.05% thresholds .
- Chiral chromatography : Used to resolve enantiomers of structurally similar compounds like (R)- and (S)-BINOL, often employing columns with chiral stationary phases .
Q. What safety protocols are essential given the compound’s mutagenic classification?
Handling requires adherence to GHS hazard guidelines (H301: Toxic if swallowed). Key precautions include:
- Use of PPE (gloves, lab coats, eye protection) to prevent skin/eye contact .
- Work in fume hoods to avoid inhalation of particulate matter .
- Emergency procedures: Immediate rinsing with water for 15 minutes upon exposure and medical consultation for ingestion .
Advanced Research Questions
Q. How can kinetic resolution strategies optimize enantiomeric separation of nitrobenzylidene-naphthol derivatives?
Chiral catalysts, such as DMAP-derived fluxional catalysts, enhance enantioselective acylation. For BINOL derivatives, 5 mol% catalyst loading achieves partial resolution (s = 1.8), but optimization of anhydride stoichiometry and solvent polarity (e.g., toluene vs. THF) can improve selectivity . Racemic mixtures may also undergo cocrystallization with enantiopure agents (e.g., (S)-BINOL), yielding diastereomeric cocrystals separable by fractional crystallization .
Q. What role does cocrystallization play in chiral resolution of pharmaceutical intermediates?
Cocrystallization with chiral coformers (e.g., (S)-BINOL) enables large-scale resolution of racemic APIs. For example, lamivudine-BINOL cocrystals achieve enantiomeric enrichment via differential crystal packing, with scalability demonstrated in batch processes . Key parameters include stoichiometric ratios (1:1 or 2:1), solvent selection (polar aprotic solvents), and cooling rates to control crystal nucleation.
Q. How do structural modifications at the nitrobenzylidene moiety influence catalytic activity in asymmetric synthesis?
Substituents on the benzylidene group (e.g., nitro vs. methoxy) alter electronic and steric properties, impacting catalytic efficiency in reactions like asymmetric aldol condensations. For BINOL-derived catalysts, electron-withdrawing groups (e.g., -NO₂) enhance Lewis acidity, improving enantioselectivity in prochiral ketone reductions. Comparative studies using XRD and DFT calculations can rationalize structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
